2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane

Organometallic chemistry Ligand design Tolman electronic parameter

2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane (CAS 175845-21-3), often denoted as P(i-PrNCH2CH2)3N or TiPrAP, is a member of the proazaphosphatrane class, also known as Verkade superbases. This class is characterized by exceptionally high basicity arising from transannular P–N bond formation upon protonation, giving conjugate acid pKa values above 32 in acetonitrile.

Molecular Formula C15H33N4P
Molecular Weight 300.42 g/mol
CAS No. 175845-21-3
Cat. No. B070830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane
CAS175845-21-3
Molecular FormulaC15H33N4P
Molecular Weight300.42 g/mol
Structural Identifiers
SMILESCC(C)N1CCN2CCN(P1N(CC2)C(C)C)C(C)C
InChIInChI=1S/C15H33N4P/c1-13(2)17-10-7-16-8-11-18(14(3)4)20(17)19(12-9-16)15(5)6/h13-15H,7-12H2,1-6H3
InChIKeyDFRWCJYSXGNOFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane: A Verkade Superbase for Ligand and Catalyst Design


2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane (CAS 175845-21-3), often denoted as P(i-PrNCH2CH2)3N or TiPrAP, is a member of the proazaphosphatrane class, also known as Verkade superbases [1]. This class is characterized by exceptionally high basicity arising from transannular P–N bond formation upon protonation, giving conjugate acid pKa values above 32 in acetonitrile [2]. The compound serves a dual role as both a potent non-ionic organocatalyst and a conformationally flexible, strongly electron-donating ligand scaffold for transition metals [3].

Why 2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane Cannot Be Replaced by Other Proazaphosphatranes or Amine Bases


Proazaphosphatranes are not a uniform class of interchangeable reagents. Varying the nitrogen substituent (R) from methyl to isopropyl, isobutyl, or benzyl fundamentally alters the ligand's steric and electronic profile, directly dictating catalytic turnover, selectivity, and the stability of metal complexes [1]. This specific triisopropyl congener provides a unique balance of electron-donating strength and steric demand that is critical for applications where, for example, the smaller P(MeNCH2CH2)3N fails to provide sufficient stabilization for low-coordinate metal centers, while the bulkier P(i-BuNCH2CH2)3N inhibits substrate access [2]. Furthermore, substituting with conventional amine bases such as DBU or triethylamine results in a loss of over eight orders of magnitude in basicity, rendering them inert in transformations requiring deprotonation of weakly acidic substrates .

Quantitative Differentiation Data for 2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane (CAS 175845-21-3)


Electron-Donating Strength via Tolman Electronic Parameter (TEP) Compared to Methyl and Isobutyl Analogs

The electron-donating ability of the triisopropyl-substituted proazaphosphatrane was measured by the Tolman Electronic Parameter (TEP) and compared directly to its methyl and isobutyl analogs. The A1 CO vibrational frequency in the corresponding Ni(L)(CO)3 complex is 2054.6 cm⁻¹, which is lower (indicating stronger net electron donation) than that of the methyl derivative by 2.4 cm⁻¹ [1].

Organometallic chemistry Ligand design Tolman electronic parameter

Steric Profile Quantified by Tolman Cone Angle Compared to Trimethyl and Triisobutyl Analogs

The steric demand was quantified experimentally via the Tolman cone angle. The triisopropyl proazaphosphatrane has a cone angle of 179°, which is significantly larger than the trimethyl analog (152°), but less sterically encumbered than the triisobutyl analog (200°). This places it in a distinct steric niche, offering a balance between stabilization of coordinatively unsaturated metal centers and accessibility for incoming substrates [1].

Steric effects Ligand design Cone angle

Basicity Advantage Over Conventional Amine Bases (DBU and Et3N)

Proazaphosphatranes of this class exhibit conjugate acid pKa values in the range of 32.9–34.49 in acetonitrile, as demonstrated by 31P NMR measurements [1]. This positions them more than eight orders of magnitude stronger as a Lewis base compared to the commonly used amine base DBU (pKa ~24 in acetonitrile) and about 15 orders of magnitude stronger than triethylamine (pKa ~17) .

Basicity Proton affinity Organocatalysis

Superior Catalytic Selectivity in Transesterification

In the transesterification of propylene carbonate with methanol, Verkade super bases achieved >99.5% product selectivity at a low catalyst loading of just 0.5 mol% under mild conditions, a performance profile that contrasts sharply with alkoxide bases which require neutralization steps and generate by-product salts [1].

Transesterification Dimethyl carbonate Organocatalysis

Unique Adaptive Hapticity in Rhodium(I) Complexes

In contrast to the more rigid P(MeNCH2CH2)3N, the TiPrAP ligand exhibits a unique adaptive coordination behavior. Upon addition of a Lewis acid like LiCl or substitution of the ancillary ligand, the TiPrAP backbone switches its axial nitrogen from interacting with phosphorus to coordinating the rhodium center, effectively changing from a bidentate to a tridentate coordination mode [1]. This dynamic process has been characterized by state-of-the-art multinuclear NMR spectroscopy [1].

Rhodium chemistry Hapticity Ligand design

Evidence-Backed Application Scenarios for 2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane


Designing Robust Catalysts for Cross-Coupling Reactions

Based on its measured Tolman parameters (TEP: 2054.6 cm⁻¹, Cone Angle: 179°) [1], this compound is ideal for stabilizing low-valent, late transition metal complexes (Pd(0), Ni(0)) used in oxidative addition steps. Its stronger electron donation compared to the methyl analog enhances the metal's ability to activate strong bonds like C–Cl, while its intermediate steric bulk prevents catalyst deactivation pathways such as ligand disproportionation or metal aggregation, which are common with smaller phosphines.

Non-Ionic Organocatalysis for Sustainable Chemical Production

The exceptional basicity of this compound class, confirmed to be more than 10^8 times stronger than DBU , makes it a powerful catalyst for reactions like transesterifications, where it achieves >99.5% selectivity [2]. A user would choose this compound over an ionic base or a weaker amine catalyst to increase process mass intensity by eliminating salt by-products, thereby simplifying purification for APIs and fine chemicals.

Synthesis of Monomeric Metal Complexes for Small-Molecule Activation

The bulky, strongly donating environment created by the isopropyl groups facilitates the isolation of well-defined, monomeric organometallic intermediates. This is critical for research into bond activation mechanisms (e.g., C–H, C–F), where a single, accessible coordination site is required. The compound's demonstrated behavior with rhodium, where it adapts its binding mode [3], suggests it is a powerful probe for studying ligand cooperativity.

Radiopharmaceutical Precursor Chemistry

Verkade noted its specific utility in producing highly reactive, no-carrier-added fluoride for radiolabeling . The strict exclusion of ionic contaminants is essential for this application. The non-ionic, yet superbasic, nature of the triisopropyl proazaphosphatrane makes it uniquely suited for generating a reactive fluoride source that does not interfere with subsequent rapid radiochemical conjugation steps.

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